molecular formula C38H40N4O4S B1460607 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one CAS No. 2116542-21-1

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one

Cat. No.: B1460607
CAS No.: 2116542-21-1
M. Wt: 648.8 g/mol
InChI Key: KVKIZAUWWJSARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one, commonly known as Brexpiprazole, is a second-generation antipsychotic agent with a complex molecular architecture. Its structure features a quinolin-2-one core substituted with extended alkoxy chains linked to a benzothiophene-piperazine moiety. This design enhances its binding affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, contributing to its efficacy in treating schizophrenia and major depressive disorder .

The synthesis of Brexpiprazole involves oxidative dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates, as described in patent literature . Its molecular formula is C33H31N3O2S2 (molecular weight: 705.97 g/mol), with a SMILES string reflecting the dual benzothiophene and quinolinone groups connected via piperazine and butoxy linkers .

Properties

IUPAC Name

7-[4-[7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31(27-34(29)40-38)44-22-2-1-17-41-18-20-42(21-19-41)35-6-5-7-36-32(35)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIZAUWWJSARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin, dopamine, and noradrenaline receptors. These interactions are primarily characterized by binding to the active sites of these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with these receptors suggests its potential as a therapeutic agent in treating psychiatric disorders.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways. Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and release, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of This compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as serotonin, dopamine, and noradrenaline receptors. This binding can result in either inhibition or activation of these receptors, depending on the context. For example, the compound acts as a partial agonist at dopamine D2 receptors, modulating dopamine activity and influencing neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound can lead to sustained modulation of receptor activity, resulting in prolonged changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing symptoms of psychiatric disorders without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell. For example, it can localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the nucleus, where it influences gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

The compound 7-{4-[(7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C25H27N3O2SC_{25}H_{27}N_3O_2S, with a molecular weight of approximately 433.57 g/mol. It is structurally related to brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorder. The presence of the benzothiophene and piperazine moieties contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). It has shown affinity for:

  • Dopamine Receptors : Particularly D2 and D3 subtypes, which are implicated in mood regulation and psychotic disorders.
  • Serotonin Receptors : Including 5-HT1A and 5-HT2A, influencing mood and anxiety levels.

These interactions suggest that the compound may exhibit antipsychotic and anxiolytic effects, similar to those observed with brexpiprazole.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Antagonistic activity at dopamine D2 receptors, which may help mitigate psychotic symptoms.
  • Partial agonism at serotonin 5-HT1A receptors, potentially enhancing serotonergic transmission and providing anxiolytic effects.

In Vivo Studies

In vivo studies on animal models have indicated:

  • Reduction in Hyperactivity : Animal models treated with the compound showed decreased locomotion in response to stressors, suggesting anxiolytic properties.
  • Improvement in Cognitive Function : Tests assessing memory and learning indicated enhanced performance in treated subjects compared to controls.

Clinical Trials

Although specific clinical trial data for this exact compound is limited, related compounds such as brexpiprazole have undergone extensive testing. For example:

  • Study on Brexpiprazole (NCT02052462) : This trial assessed the efficacy of brexpiprazole in treating schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo.
  • Combination Therapy Studies : Research has explored combining brexpiprazole with other antidepressants, yielding promising results for treatment-resistant depression.

Summary of Findings

Study TypeFindingsReference
In VitroAntagonistic at D2, partial agonist at 5-HT1A
In VivoReduced hyperactivity; improved cognition
Clinical TrialsSignificant symptom improvement in schizophrenia

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

  • The compound is structurally related to Brexpiprazole, which acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors. This mechanism is crucial for managing symptoms of schizophrenia and mood disorders .

2. Neuroprotective Effects

  • Research indicates that compounds similar to this one may exhibit neuroprotective properties. They could potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .

3. Anti-Anxiety Properties

  • Preliminary studies suggest that the compound may have anxiolytic effects, making it a candidate for treating anxiety disorders. Its interaction with serotonin receptors could play a role in reducing anxiety symptoms .

Synthesis and Characterization

Synthesis Methods

  • Various synthetic routes have been developed to produce the compound efficiently. These methods often involve multi-step reactions starting from simpler organic precursors. Key steps include:
    • Formation of the quinoline core through cyclization reactions.
    • Piperazine functionalization , which adds to its pharmacological profile.
    • Alkylation reactions to introduce butoxy groups that enhance solubility and bioavailability .

Characterization Techniques

  • The compound's structure is typically confirmed using techniques such as:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
    • Mass Spectrometry (MS) : Used to determine molecular weight and confirm purity.
    • X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the crystal .

Case Studies

Case Study 1: Brexpiprazole in Clinical Trials

  • In clinical trials, Brexpiprazole has shown efficacy in treating schizophrenia with a favorable side effect profile compared to other antipsychotics. The structural similarities suggest that derivatives of this compound may also exhibit similar therapeutic benefits .

Case Study 2: Neuroprotective Studies

  • A study investigating the neuroprotective effects of quinoline derivatives demonstrated significant reductions in neuronal apoptosis in vitro, suggesting potential applications for neurodegenerative diseases. This highlights the importance of further exploring derivatives like 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Brexpiprazole belongs to a class of atypical antipsychotics characterized by arylpiperazine-quinoline/quinolinone hybrids. Below is a detailed comparison with structurally and functionally related compounds:

Aripiprazole and Derivatives

  • Aripiprazole monohydrate (CAS 851220-85-4): Structure: Features a tetrahydroquinolin-2-one core with a 2,3-dichlorophenyl-piperazine substituent (Molecular formula: C23H29Cl2N3O3; MW: 466.4 g/mol) . Key Differences: Unlike Brexpiprazole, Aripiprazole lacks benzothiophene and has a saturated quinolinone ring. Its dichlorophenyl group confers partial agonism at D2 receptors, while Brexpiprazole’s benzothiophene enhances 5-HT1A affinity and reduces side effects like akathisia . Synthesis: Derivatives such as 7-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy)-3,4-dihydroquinolin-2(1H)-one (an Aripiprazole intermediate) highlight the role of chlorophenyl groups in modulating receptor selectivity .

Quinoline-Piperazine Hybrids (C1–C7 Series)

A 2022 study synthesized quinoline-4-carbonyl-piperazine derivatives (e.g., C1–C7) with halogenated or substituted phenyl groups :

Compound Substituent Molecular Formula Key Feature
C1 Phenyl C29H27N3O4 Methyl ester backbone
C4 4-Fluorophenyl C29H26FN3O4 Enhanced metabolic stability
C7 4-Trifluoromethylphenyl C30H26F3N3O4 High lipophilicity
  • Comparison : These compounds lack the benzothiophene and extended alkoxy chains of Brexpiprazole. Their phenyl/fluorophenyl groups prioritize dopamine receptor binding, whereas Brexpiprazole’s benzothiophene optimizes serotonin receptor interactions .

Quinolizin-4-one Derivatives

European patent applications describe quinolizin-4-one analogs (e.g., compounds 55–75) with benzoxazole and methylpiperazine groups :

Compound Substituent Molecular Formula Notable Feature
55 (3S)-3-methylpiperazine C21H22N4O2 Stereospecific binding
70 (3S)-3,4-dimethylpiperazine C22H24N4O2 Improved blood-brain barrier penetration
  • Comparison: The quinolizinone core differs from Brexpiprazole’s quinolinone, but the piperazine substituents suggest overlapping pharmacological targets. However, benzoxazole moieties may shift activity toward adrenergic receptors .

Brexpiprazole Analogues

  • CAS 2137823-20-0: A structural variant with an additional butyl group on the quinolinone nitrogen (Molecular formula: C41H47N5O2S2; MW: 705.97 g/mol). This modification may alter pharmacokinetics, though its clinical relevance remains unverified .

Research Findings and Pharmacological Implications

  • Brexpiprazole vs. Aripiprazole :

    • Brexpiprazole exhibits lower intrinsic activity at D2 receptors (partial agonist vs. Aripiprazole’s balanced agonist/antagonist profile), reducing motor side effects .
    • The benzothiophene group in Brexpiprazole enhances 5-HT1A receptor affinity , improving efficacy in mood disorders .
  • Impact of Substituents: Halogenated aryl groups (e.g., in C4, C7) increase metabolic stability but may reduce CNS penetration compared to Brexpiprazole’s benzothiophene . Extended alkoxy chains in Brexpiprazole prolong half-life, a feature absent in simpler quinoline-piperazine hybrids .

Preparation Methods

Preparation of Key Intermediates

Coupling with 1-Benzothiophen-4-yl Piperazine

  • The 4-(1-benzothiophen-4-yl)piperazin-1-yl moiety is introduced by reacting piperazine derivatives with benzothiophene halides or via palladium-catalyzed coupling reactions.

  • Palladium catalysts such as palladium carbene complexes or palladium with tertiary phosphines are employed, often in inert solvents, sometimes with bases like inorganic or organic bases to facilitate the coupling.

Assembly of the Final Compound

  • The final compound is assembled by sequential etherification steps, linking the quinolin-2-one units via butoxy chains connected to the piperazinyl-benzothiophene substituents.

  • The reactions are typically carried out at temperatures ranging from ambient (25°C) to reflux conditions, depending on the solvent and reagents.

  • Solvents used include alcohols (methanol, ethanol, isopropanol), polar aprotic solvents, and chloro solvents, chosen based on solubility and reaction kinetics.

Purification and Crystallization

  • The compound and its intermediates are purified by recrystallization from alcohol solvents such as ethanol or methanol, which also help in obtaining crystalline polymorphs.

  • Crystalline forms (form-I, form-II, form-III) of the hydrochloride salt of the compound have been characterized by powder X-ray diffraction (PXRD), with specific peak patterns indicating purity and polymorphic identity.

  • Purification processes involve dissolving the crude product in suitable solvents at temperatures between 25°C and 100°C, followed by controlled cooling to induce crystallization.

Process Optimization and Improvements

  • The synthetic process has been optimized to be safe, eco-friendly, and commercially viable.

  • Use of simple, commercially available raw materials and reagents reduces cost and complexity.

  • Alternative processes have been developed for both the preparation and purification steps to improve yield, reproducibility, and polymorphic stability.

  • Bases used in the synthesis include organic bases, inorganic bases, organosilicon bases, and organolithium bases or their mixtures, selected based on reaction requirements.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Key Reagents/Conditions Solvents Temperature Range Notes
1 Oxidation Suitable oxidizing agent (e.g., peroxides) Polar aprotic solvents 25–100°C Conversion of dihydroquinolin-2-one to quinolin-2-one
2 Alkylation/Etherification 4-bromobutyl-piperazine, base Alcohols or aprotic solvents 25–80°C Formation of butoxy linkers
3 Palladium-catalyzed coupling Pd catalyst (carbene or phosphine), base Inert solvents (e.g., toluene) Ambient to reflux Introduction of benzothiophene moiety
4 Final assembly Sequential etherification Alcohol solvents 30°C to reflux Formation of multi-ether linkages
5 Purification Recrystallization Methanol, ethanol, isopropanol 25–100°C Isolation of crystalline polymorphs

Research Findings and Polymorph Characterization

  • The compound exhibits multiple polymorphic forms with distinct PXRD signatures, indicating different crystalline arrangements that affect stability and solubility.

  • Crystalline form-I hydrochloride shows characteristic PXRD peaks at 5.8°, 10.8°, 11.6°, 12.9°, 16.1°, 16.9°, 18.7°, 21.7°, 22.7°, 26.0°, and 27.6° 2-theta.

  • Forms II and III have unique PXRD patterns with peaks at different 2-theta values, suggesting polymorph diversity that can be exploited for formulation purposes.

  • The processes for preparing these polymorphs involve controlling solvent choice, temperature, and crystallization conditions.

Q & A

Basic Question: What are the key synthetic pathways for this compound, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves oxidative dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates. A critical step is the conversion of dihydroquinoline derivatives to the quinolin-2-one scaffold using catalysts like indium(III) chloride under microwave irradiation (63% yield) . Key variables affecting yield include:

  • Catalyst type : Metal catalysts (e.g., InCl₃) enhance reaction efficiency.
  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility.
  • Temperature : Microwave-assisted heating (360 W, 5 min) accelerates kinetics .

Table 1: Optimization of Oxidative Dehydrogenation

CatalystSolventTemperature/TimeYield (%)
InCl₃CH₂Cl₂Microwave, 5 min63
H₃PO₄Acetic acidReflux, 24 h45

Basic Question: What analytical methods are recommended for characterizing this compound?

Methodological Answer:
Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment, coupled with mass spectrometry (MS) for structural confirmation . Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) resolves substituent positions (e.g., benzothiophene and piperazine moieties) . Reference standards (e.g., MM0961.05) ensure method validation .

Basic Question: How does the compound interact with dopamine receptors?

Methodological Answer:
The compound exhibits dual activity :

  • Presynaptic dopamine autoreceptor agonism (EC₅₀ = 1.2 nM).
  • Postsynaptic D₂ receptor antagonism (IC₅₀ = 0.3 nM) .
    Methodology :
  • Radioligand binding assays using [³H]-spiperone for D₂ affinity.
  • Functional assays (e.g., cAMP modulation in CHO cells) to confirm partial agonism .

Advanced Question: How can the oxidative dehydrogenation step be optimized for scalability?

Methodological Answer:
Optimize catalyst loading (10–20 mol% InCl₃) and solvent polarity to reduce side reactions. Microwave irradiation reduces reaction time from hours to minutes . For large-scale synthesis, replace microwave with continuous-flow reactors under controlled pressure (1–2 atm) .

Advanced Question: How to resolve discrepancies in receptor binding data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Standardize protocols:

  • Use homogeneous cell lines (e.g., HEK-293T expressing human D₂ receptors).
  • Validate with reference agonists (e.g., quinpirole) and antagonists (e.g., haloperidol) .

Advanced Question: What stability challenges exist under different storage conditions?

Methodological Answer:
The compound is hygroscopic and degrades under UV light or high humidity . Conduct accelerated stability studies :

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks.
  • Analytical monitoring : Track degradation products (e.g., quinoline oxidation) via HPLC-MS .

Advanced Question: How to characterize and quantify synthetic impurities?

Methodological Answer:
Identify impurities (e.g., MM0961.03, MM0961.06) using HPLC-MS/MS with a phenyl-hexyl column . Quantify limits of detection (LOD < 0.1%) per ICH guidelines.

Table 2: Common Impurities and Detection Methods

Impurity IDStructureDetection Method
MM0961.03N-Oxide derivativeHPLC-UV (254 nm)
MM0961.06Chlorobutoxy side productLC-MS (ESI+)

Advanced Question: Can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using the D₂ receptor crystal structure (PDB ID: 6CM4). Key interactions:

  • Piperazine nitrogen with Asp114.
  • Benzothiophene hydrophobic packing . Validate predictions with alanine scanning mutagenesis .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:
Follow GHS guidelines :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity: Category 4) .

Advanced Question: What in vivo models assess its efficacy and toxicity?

Methodological Answer:

  • Efficacy : MK-801-induced hyperlocomotion in rodents (dose range: 0.3–3 mg/kg, i.p.) .
  • Toxicity : Monitor prolactin levels (D₂ antagonism) and hepatic enzymes (metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.